molecular formula C20H30N2OS B2992966 4-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide CAS No. 2034475-68-6

4-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide

Cat. No.: B2992966
CAS No.: 2034475-68-6
M. Wt: 346.53
InChI Key: GSXOSDVAXCWSBB-UHFFFAOYSA-N
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Description

4-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide is a synthetic compound that belongs to the class of fentanyl analogues. These compounds are known for their potent analgesic properties and are often used in medical settings for pain management. The structure of this compound includes a piperidine ring, a phenyl group, and a butanamide moiety, which contribute to its pharmacological activity .

Mechanism of Action

Target of Action

The primary target of this compound is the mu-opioid receptor in the central nervous system . This receptor is involved in pain perception and reward mechanisms in the brain .

Mode of Action

The compound binds to the mu-opioid receptor, similar to other opioids such as morphine or heroin . This binding triggers a cascade of biochemical reactions that result in the inhibition of pain signals and the release of dopamine, leading to a state of euphoria and relaxation .

Biochemical Pathways

Upon binding to the mu-opioid receptor, the compound initiates a series of intracellular events. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This leads to hyperpolarization of the neuron and inhibition of neurotransmitter release .

Pharmacokinetics

Based on its structural similarity to fentanyl, it can be anticipated that its metabolism generally involves reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected .

Result of Action

The binding of the compound to the mu-opioid receptor results in analgesic effects, providing relief from severe pain. It also leads to a state of euphoria and relaxation, which can contribute to its potential for abuse . Overdose can lead to severe adverse effects, including respiratory depression, coma, and even death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, certain drugs can inhibit or induce the enzymes involved in its metabolism, thereby affecting its bioavailability and potency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide typically involves the reaction of 4-anilino-N-phenethylpiperidine (4-ANPP) with an organic acid to form the amide bond . The reaction conditions often include the use of a base, such as a secondary amine, to facilitate the condensation reaction. The process may also involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

4-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide has several scientific research applications, including:

Comparison with Similar Compounds

4-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide is similar to other fentanyl analogues, such as:

  • 2-Fluoroacrylfentanyl
  • 2-Fluorobutyrfentanyl
  • 2-Methylacetylfentanyl
  • 3-Fluorofentanyl
  • 3-Furanylfentanyl

These compounds share structural similarities, including the piperidine ring and phenyl group, but differ in their specific functional groups and substitutions. The uniqueness of this compound lies in its specific substitution pattern, which influences its binding affinity and pharmacological effects .

Properties

IUPAC Name

4-phenyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2OS/c23-20(8-4-7-17-5-2-1-3-6-17)21-15-18-9-12-22(13-10-18)19-11-14-24-16-19/h1-3,5-6,18-19H,4,7-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXOSDVAXCWSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCCC2=CC=CC=C2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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